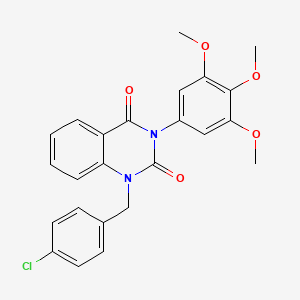![molecular formula C23H18N4O4S2 B2519720 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole CAS No. 1115896-61-1](/img/structure/B2519720.png)
3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole is a synthetic compound with potential applications in scientific research. This compound is also known as EHT-1864 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Scintillation Properties in Polymethyl Methacrylate
The use of 1,2,4-oxadiazole derivatives, including compounds similar to 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole, in plastic scintillators based on polymethyl methacrylate (PMMA) has been studied. These scintillators incorporate various luminescent dyes, with oxadiazoles serving as luminescent activators. This application demonstrates the material's potential in enhancing the efficiency and stability of scintillators used in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Pharmacological Potential of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazoles, are recognized for their extensive pharmacological potential. They have been identified as important scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors through hydrogen bonding. This interaction enhances their pharmacological activity, making them candidates for further studies in drug development. Research has shown that these compounds exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, highlighting their significance as structural matrices for new drug-like molecules (Lelyukh, 2019).
Synthetic and Application Diversity in Material Science
1,3,4-Oxadiazoles demonstrate a broad spectrum of applications beyond pharmacology, including in polymers, material science, and organic electronics. Their synthesis involves various strategies such as dehydrogenative cyclization and oxidative cyclization. These compounds are particularly valued for their photoluminescent properties, making them suitable as fluorescent frameworks and chemosensors. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the potential for metal-ion sensing applications underscore the versatility of 1,3,4-oxadiazoles in developing advanced materials (Sharma, Om, & Sharma, 2022).
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds interact with various biological targets, depending on their specific structures and substituents.
Mode of Action
The mode of action of thiazole derivatives can vary widely, depending on their specific structures and targets. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cells, leading to their antimicrobial effects .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-based drugs inhibit the synthesis of essential bacterial proteins, leading to their antibacterial effects .
Pharmacokinetics
The ADME properties of thiazole derivatives can vary widely, depending on their specific structures. Some thiazole-based drugs are well absorbed and widely distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely, depending on their specific structures and targets. For example, some thiazole-based drugs can cause bacterial cell death by inhibiting essential enzymes, while others might have antiviral effects by inhibiting viral replication .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Future Directions
Thiazoles and oxadiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and designing new compounds with improved efficacy and safety profiles .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-13-21(33-22(24-13)14-5-3-2-4-6-14)16-10-19(28)27-23(26-16)32-11-20(29)25-15-7-8-17-18(9-15)31-12-30-17/h2-10H,11-12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWKORJCNTXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)



![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)




![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)

![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)